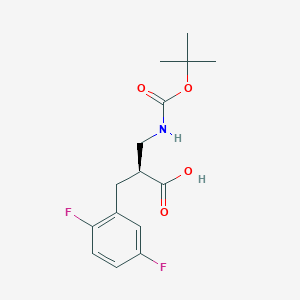
1-Isopropyl-N-(thietan-3-yl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-N-(thietan-3-yl)-1H-pyrazol-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure, combining an isopropyl group, a thietan ring, and a pyrazolamine moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 1-Isopropyl-N-(thietan-3-yl)-1H-pyrazol-4-amine typically involves multiple steps, starting with the preparation of the thietan ring and the pyrazolamine core. The isopropyl group is then introduced through alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve continuous flow processes and advanced purification techniques to ensure scalability and consistency.
Análisis De Reacciones Químicas
1-Isopropyl-N-(thietan-3-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.
Major Products:
Aplicaciones Científicas De Investigación
1-Isopropyl-N-(thietan-3-yl)-1H-pyrazol-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial applications.
Mecanismo De Acción
The mechanism of action of 1-Isopropyl-N-(thietan-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved in its mechanism of action.
Comparación Con Compuestos Similares
1-Isopropyl-N-(thietan-3-yl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
N1-ethyl-N1-isopropyl-N2-(thietan-3-yl)ethane-1,2-diamine: This compound shares structural similarities but differs in its specific functional groups and overall properties.
3-[3-(cyclopropoxy)phenyl]-1-isopropyl-N-(3-methyl): Another related compound with distinct chemical and biological characteristics.
Propiedades
Fórmula molecular |
C9H15N3S |
|---|---|
Peso molecular |
197.30 g/mol |
Nombre IUPAC |
1-propan-2-yl-N-(thietan-3-yl)pyrazol-4-amine |
InChI |
InChI=1S/C9H15N3S/c1-7(2)12-4-8(3-10-12)11-9-5-13-6-9/h3-4,7,9,11H,5-6H2,1-2H3 |
Clave InChI |
JMCPQFLGBATPIC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=C(C=N1)NC2CSC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(Difluoromethyl)-7-((3S,4R)-4-methylpiperidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15227290.png)




![3-Bromo-2-(3-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B15227324.png)


![tert-Butyl 9-amino-1-methyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B15227355.png)

![(R)-4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B15227371.png)

